

A Comparative ^1H NMR Analysis of Methyl 3-(thiophen-3-yl)acrylate

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Compound of Interest

Compound Name: 3-Thio-pheneacrylic acid methyl ester

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This guide provides a detailed ^1H NMR analysis of methyl 3-(thiophen-3-yl)acrylate, presenting experimental data in comparison with related compounds. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of small molecules.

Data Presentation: ^1H NMR Spectral Data

The ^1H NMR spectral data for methyl 3-(thiophen-3-yl)acrylate and its analogues are summarized in the table below. All spectra were recorded in deuterated chloroform (CDCl_3) and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Methyl 3-(thiophen-3-yl)acrylate	-OCH ₃	3.80	s	N/A	3H
H α (vinylic)	6.27	d	16.0	1H	
H β (vinylic)	7.68	d	16.0	1H	
H $2'$ (thiophene)	7.50	d	1.6	1H	
H $4'$, H $5'$ (thiophene)	7.29-7.34	m	N/A	2H	
Methyl Cinnamate ^[1] ^[2]	-OCH ₃	3.80	s	N/A	3H
H α (vinylic)	6.44	d	16.0	1H	
H β (vinylic)	7.70	d	16.0	1H	
Aromatic Protons	7.35-7.54	m	N/A	5H	
Methyl Acrylate ^[3]	-OCH ₃	3.759	s	N/A	3H
H α (vinylic, trans to H β')	6.402	dd	17.4, 1.4	1H	
H β (vinylic, cis to H α)	6.128	dd	17.4, 10.5	1H	
H β' (vinylic, trans to H α)	5.824	dd	10.5, 1.4	1H	
Thiophene ^[4]	H 2 , H 5	7.327	m	N/A	2H
H 3 , H 4	7.116	m	N/A	2H	

Experimental Protocol: Acquisition of ^1H NMR Spectrum

The following methodology outlines the standard procedure for acquiring a high-resolution ^1H NMR spectrum of methyl 3-(thiophen-3-yl)acrylate.

2.1. Sample Preparation:

- Solvent: Deuterated chloroform (CDCl_3) is the recommended solvent.
- Concentration: Prepare a solution of methyl 3-(thiophen-3-yl)acrylate in CDCl_3 at a concentration of approximately 5-10 mg/mL.
- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm).

2.2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.
- Temperature: The experiment is typically conducted at room temperature (298 K).
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
 - Number of Scans: 8 to 16 scans are typically sufficient, depending on the sample concentration.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
 - Spectral Width: A spectral width of approximately 16 ppm is appropriate.

2.3. Data Processing:

- Fourier Transformation: The acquired free induction decay (FID) is processed using a Fourier transform.

- Phasing and Baseline Correction: The resulting spectrum is manually phased and the baseline is corrected.
- Integration: The relative areas of the signals are determined through integration.
- Chemical Shift Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mandatory Visualization

The following diagrams illustrate the structure of methyl 3-(thiophen-3-yl)acrylate and the logical workflow for its ^1H NMR spectral analysis.

Caption: Structure of methyl 3-(thiophen-3-yl)acrylate.



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Caption: Workflow for ^1H NMR analysis.

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